5-ethyl-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
CAS No.: 952965-86-5
Cat. No.: VC4577496
Molecular Formula: C17H24N2O3S2
Molecular Weight: 368.51
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 952965-86-5 |
---|---|
Molecular Formula | C17H24N2O3S2 |
Molecular Weight | 368.51 |
IUPAC Name | 5-ethyl-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide |
Standard InChI | InChI=1S/C17H24N2O3S2/c1-2-16-5-6-17(23-16)24(20,21)18-12-14-7-9-19(10-8-14)13-15-4-3-11-22-15/h3-6,11,14,18H,2,7-10,12-13H2,1H3 |
Standard InChI Key | WJTBWLXAAMXKTE-UHFFFAOYSA-N |
SMILES | CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The molecule comprises three distinct subunits:
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A thiophene ring substituted with an ethyl group at position 5 and a sulfonamide group at position 2.
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A piperidine ring N-alkylated with a furan-2-ylmethyl group.
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A methylene bridge connecting the piperidine’s 4-position to the sulfonamide nitrogen.
The IUPAC name systematically describes this arrangement: 5-ethyl-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide.
Stereochemical Considerations
Piperidine derivatives often exhibit chair conformations, with the furan-2-ylmethyl substituent adopting equatorial orientations to minimize steric strain . Molecular modeling of analogous piperidinyl-thiophene systems suggests that the sulfonamide group participates in intramolecular hydrogen bonding with the piperidine’s nitrogen, stabilizing the conformation .
Synthesis and Characterization
Synthetic Routes
A plausible synthesis involves sequential functionalization of the piperidine and thiophene cores (Figure 1):
Step 1: N-Alkylation of Piperidine
4-(Aminomethyl)piperidine reacts with furan-2-ylmethyl bromide under basic conditions (K₂CO₃, DMF, 60°C) to yield 1-(furan-2-ylmethyl)piperidin-4-yl)methanamine .
Step 2: Sulfonamide Coupling
The amine intermediate is treated with 5-ethylthiophene-2-sulfonyl chloride in dichloromethane with triethylamine, facilitating nucleophilic substitution at the sulfonyl center .
Figure 1. Proposed synthesis of 5-ethyl-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide.
Purification and Analytical Data
Crude products are typically purified via silica gel chromatography (ethyl acetate/hexane gradient). Key characterization data for analogous compounds include:
Physicochemical Properties
Solubility and Partitioning
The compound’s solubility profile is influenced by its sulfonamide group (hydrophilic) and aromatic/alkyl moieties (lipophilic). Experimental data for similar molecules show:
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logP (octanol/water): 2.8–3.5, indicating moderate lipophilicity
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Aqueous solubility: <10 μg/mL at pH 7.4, improving to ~50 μg/mL under acidic conditions (pH 2.0)
Thermal Stability
Differential scanning calorimetry (DSC) of related sulfonamides reveals decomposition temperatures between 180–220°C, suggesting moderate thermal stability .
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